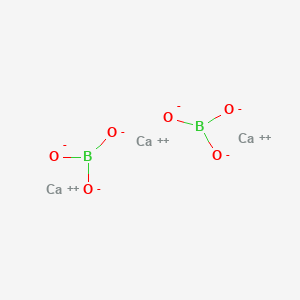
Samarium(3+) acetate
Descripción general
Descripción
Samarium(3+) acetate is an acetate salt of samarium, with the chemical formula of Sm(CH₃COO)₃. It exists in both hydrate and tetrahydrate forms. This compound is typically a pale yellow powder and is known for its applications in various scientific fields .
Métodos De Preparación
Samarium(3+) acetate can be synthesized through several methods:
Hydrate Form: Dissolving samarium(3+) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying.
Mixed Anion Acetate: Crystallizing from samarium(3+) chloride hexahydrate and samarium(3+) oxychloride in acetic acid solution.
Industrial Production: The raw material, often in the form of rare earth carbonates, is chemically treated to produce high-purity samarium acetate.
Análisis De Reacciones Químicas
Samarium(3+) acetate undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, where samarium can switch between different oxidation states.
Substitution Reactions: It can undergo substitution reactions with other ligands, forming different samarium complexes.
Common Reagents and Conditions: Reactions often involve acetic acid, samarium(3+) oxide, and other samarium salts under controlled temperature and pressure conditions.
Aplicaciones Científicas De Investigación
Samarium(3+) acetate has a wide range of applications:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other samarium compounds.
Biology: Employed in various biochemical assays and as a reagent in biological research.
Medicine: Investigated for its potential use in cancer treatment and pain management.
Industry: Utilized in the production of samarium-cobalt magnets, glass, phosphors, lasers, and thermoelectric devices
Mecanismo De Acción
The mechanism of action of samarium(3+) acetate involves its ability to form stable complexes with various ligands. This property is exploited in catalysis and other chemical processes. The molecular targets and pathways depend on the specific application, such as its role in catalysis or as a reagent in biochemical assays .
Comparación Con Compuestos Similares
Samarium(3+) acetate can be compared with other samarium compounds:
Samarium(3+) chloride (SmCl₃): Used in similar applications but differs in solubility and reactivity.
Samarium(3+) nitrate (Sm(NO₃)₃): Another common samarium salt with distinct properties and uses.
Samarium(3+) oxalate (Sm₂(C₂O₄)₃): Known for its use in material science and different reactivity compared to acetate.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
samarium(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDBEEUPLFWHAJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890661 | |
| Record name | Acetic acid, samarium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120777-34-6, 10465-27-7 | |
| Record name | (OC-6-11)-Tris(acetato-κO,κO′)samarium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120777-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, samarium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, samarium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)









